molecular formula C15H21NO2 B2839069 N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-propylbenzamide CAS No. 1257551-13-5

N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-propylbenzamide

Cat. No.: B2839069
CAS No.: 1257551-13-5
M. Wt: 247.338
InChI Key: PLHJONDCOSOPAS-UHFFFAOYSA-N
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Description

N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-propylbenzamide is a synthetic organic compound characterized by a cyclopropyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-propylbenzamide typically involves multiple steps:

  • Formation of the Cyclopropyl Intermediate: : The initial step involves the preparation of the cyclopropyl intermediate. This can be achieved through the reaction of cyclopropylcarbinol with formaldehyde under acidic conditions to form 1-(hydroxymethyl)cyclopropane.

  • Benzamide Formation: : The next step involves the reaction of 1-(hydroxymethyl)cyclopropane with 4-propylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxymethyl group in the cyclopropyl ring can undergo oxidation to form a carboxylic acid derivative.

  • Reduction: : The benzamide group can be reduced to form the corresponding amine.

  • Substitution: : The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation over a palladium catalyst can be employed.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted cyclopropyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-propylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the effects of cyclopropyl-containing molecules on biological systems. Its structural similarity to natural products makes it a valuable tool for probing biological pathways and interactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity. Its applications could extend to the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism by which N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-propylbenzamide exerts its effects involves its interaction with specific molecular targets. The cyclopropyl group can induce strain in molecular structures, affecting the compound’s binding affinity and reactivity. The benzamide moiety can interact with proteins and enzymes, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-methylbenzamide: Similar structure but with a methyl group instead of a propyl group.

    N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-ethylbenzamide: Similar structure but with an ethyl group instead of a propyl group.

    N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-isopropylbenzamide: Similar structure but with an isopropyl group instead of a propyl group.

Uniqueness

N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-propylbenzamide is unique due to its specific combination of a cyclopropyl group and a propyl-substituted benzamide. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-4-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-2-3-12-4-6-13(7-5-12)14(18)16-10-15(11-17)8-9-15/h4-7,17H,2-3,8-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHJONDCOSOPAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NCC2(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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